ethyl 2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethylcarbamate
Description
Ethyl 2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethylcarbamate (CAS: 6131-43-7; DTXSID00387343) is a synthetic heterocyclic compound featuring a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl core modified with a thiourea linkage and a trichloroethylcarbamate group. Its molecular structure combines a pyrazole ring system, known for pharmacological relevance, with halogenated and carbamate moieties, which may enhance bioactivity and stability. The compound’s identifiers include AKOS002686621 and CBMicro_046473, indicating its presence in multiple chemical databases .
Properties
IUPAC Name |
ethyl N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl3N5O3S/c1-4-28-16(27)23-14(17(18,19)20)22-15(29)21-12-10(2)24(3)25(13(12)26)11-8-6-5-7-9-11/h5-9,14H,4H2,1-3H3,(H,23,27)(H2,21,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIWYJYRTWLRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387343 | |
| Record name | Ethyl (2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6131-43-7 | |
| Record name | Ethyl (2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethylcarbamate typically involves multiple steps:
Formation of the pyrazole ring: This step involves the reaction of phenylhydrazine with an appropriate diketone to form the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole.
Introduction of the trichloroethyl group: This is achieved by reacting the pyrazole derivative with trichloroacetonitrile under basic conditions.
Carbothioylation: The intermediate is then reacted with a thiocarbamoyl chloride to introduce the carbothioyl group.
Final coupling: The final step involves coupling the intermediate with ethyl chloroformate to form the desired ethylcarbamate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: The trichloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 447.8 g/mol. Its structure features multiple functional groups that contribute to its reactivity and biological activity. The presence of trichloro and carbamate functionalities indicates potential for diverse interactions in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, the incorporation of the pyrazole moiety has been linked to the inhibition of tumor growth and induction of apoptosis in cancer cells .
Antimicrobial Properties
Pyrazole derivatives are known for their antimicrobial activities. The specific compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics or antimicrobial agents . Its effectiveness against resistant strains could be particularly valuable in clinical settings.
Anti-inflammatory Effects
Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Research on similar compounds suggests that ethyl 2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethylcarbamate may exhibit anti-inflammatory properties by modulating inflammatory pathways .
Pesticide Development
The unique structure of this compound suggests potential use as a pesticide or herbicide. The trichloro group may enhance its effectiveness against pests while minimizing toxicity to non-target organisms. Research into similar compounds has demonstrated their ability to disrupt pest metabolism or reproductive systems, providing a basis for further exploration in agricultural applications .
Plant Growth Regulation
Compounds containing pyrazole structures have been investigated for their roles as plant growth regulators. They can influence various physiological processes in plants, including growth rate and stress response mechanisms. This application could be beneficial in enhancing crop yields and resilience to environmental stressors .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of ethyl 2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Thiourea Linkage : Unlike simpler carbamates or acetamides, the thiourea moiety may confer metal-binding properties or altered hydrogen-bonding patterns .
- Crystallinity : Analogs like the dichlorophenylacetamide derivative exhibit planar amide groups and R₂²(10) hydrogen-bonded dimers, whereas the trichloroethylcarbamate’s bulkier substituents may disrupt such packing .
Bioactivity and Pharmacological Profiling
While direct bioactivity data for the target compound is absent, evidence from related compounds provides insights:
- Hierarchical Clustering : Compounds with pyrazole cores and halogenated substituents often cluster into groups with similar bioactivity profiles, such as antimicrobial or anti-inflammatory effects .
- Tanimoto Similarity: Using fingerprint-based methods (e.g., Tanimoto coefficients), the target compound’s thiourea and trichloro groups may reduce similarity to non-halogenated analogs (~40–60%) but align more closely with pesticidal dichlorophenyl derivatives (e.g., propiconazole, ~65% similarity) .
- QSAR Predictions : The trichloroethylcarbamate’s electronegative groups may enhance interactions with targets like enzymes or receptors, as seen in QSAR models of halogenated agrochemicals .
Hydrogen Bonding and Conformational Analysis
Crystallographic studies of analogs reveal critical structural trends:
- Dihedral Angles : In N-(pyrazol-4-yl)acetamides, dihedral angles between the pyrazole and aromatic rings range from 48–80°, influencing molecular rigidity . The target compound’s thiourea linker may introduce greater rotational flexibility.
- Hydrogen Bonding : Pyrazole-based carbamates often form intermolecular N–H⋯O bonds, stabilizing crystal lattices. The thiourea group in the target compound could enable additional S⋯H interactions, altering solubility .
Biological Activity
Ethyl 2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethylcarbamate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its anticancer properties.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 450.77 g/mol. The structure includes a trichloroethyl group and a pyrazole moiety, which are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound were evaluated against breast cancer cell lines such as MCF7. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 30.68 to 60.72 µM, compared to Doxorubicin's IC50 of 71.8 µM .
The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation. Pyrazole derivatives can interfere with various signaling pathways associated with cancer progression.
Case Studies
| Study | Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Study 1 | Ethyl Trichloro Compound | MCF7 | 30.68 - 60.72 | |
| Study 2 | Similar Pyrazole Derivative | MCF7 | 71.8 (Doxorubicin) |
Synthesis and Characterization
The synthesis of ethyl 2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethylcarbamate involves several steps typically including the reaction of appropriate precursors under controlled conditions to yield the desired product. Characterization techniques such as IR spectroscopy and NMR are used to confirm the structure and purity of the synthesized compound.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
- Methodology :
- Stepwise Functionalization : Prioritize reactions for introducing the trichloroethyl and carbothioyl groups sequentially to avoid steric hindrance. Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .
- Catalyst Selection : Employ coupling agents like EDCI/HOBt for amide bond formation between the pyrazolyl and carbothioyl moieties .
- Temperature Control : Maintain reactions at 0–5°C during carbamate formation to prevent hydrolysis .
- Validation : Monitor intermediate purity via TLC and HPLC (>95% purity threshold) before proceeding to subsequent steps .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Techniques :
- Single-Crystal X-ray Diffraction (XRD) : Resolve bond angles and dihedral distortions in the pyrazolyl and carbamate groups (e.g., torsion angles between phenyl and pyrazolone rings) .
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns, particularly for distinguishing thiourea (δ ~11-12 ppm for NH) and carbamate (δ ~4.1-4.3 ppm for OCHCH) protons .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks and isotopic patterns (e.g., [M+H] with chlorine isotopic signatures) .
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize dermal and inhalation exposure .
- Waste Disposal : Treat reaction residues with activated charcoal to adsorb organic byproducts before incineration .
- Emergency Measures : Neutralize spills with sodium bicarbonate and evacuate the area for 30 minutes to ensure vapor dispersion .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction yield data?
- Approach :
- Reaction Path Search : Apply density functional theory (DFT) to identify transition states and competing pathways (e.g., carbamate vs. thiocarbamate formation) .
- Machine Learning (ML) : Train ML models on historical reaction datasets to predict optimal solvent/catalyst combinations. For example, non-polar solvents like toluene may favor carbamate cyclization by reducing polarity-driven side reactions .
- Validation : Cross-reference computational predictions with experimental yields (e.g., 40–60% yield improvements via solvent optimization) .
Q. What strategies elucidate the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like acetylcholinesterase (binding energy thresholds ≤ -8 kcal/mol) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for thiourea-mediated protein interactions .
- In Vitro Assays : Test inhibition kinetics against serine hydrolases (IC values <10 μM indicate high potency) .
Q. How can reaction scalability challenges be addressed without compromising purity?
- Solutions :
- Flow Chemistry : Implement continuous-flow reactors to maintain precise temperature control and reduce byproduct formation during carbamate synthesis .
- In-line Analytics : Use FTIR probes to monitor reaction progress in real time, adjusting reagent stoichiometry dynamically .
- Crystallization Optimization : Screen anti-solvents (e.g., hexane/ethyl acetate mixtures) to enhance crystal lattice stability and purity (>99% by XRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
